molecular formula C20H32O2 B1213784 (3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol CAS No. 2066-43-5

(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol

Cat. No.: B1213784
CAS No.: 2066-43-5
M. Wt: 304.5 g/mol
InChI Key: YCSDPVROPBHVSJ-FNGXJMDNSA-N
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Description

This compound (CAS: 2384-24-9) is a steroidal spiro-epoxide with the molecular formula C₂₀H₃₂O₂ and a molecular weight of 304.47 g/mol . Its structure comprises a cyclopenta[a]phenanthrene backbone fused to a spiro-oxirane (epoxide) ring at the C3 position. The stereochemistry is defined by eight stereocenters (3S,5S,8R,9S,10S,13S,14S,17S), which confer rigidity and influence its biological interactions. Key physical properties include a high logP (4.16), boiling point (419.3°C), and density (1.12 g/cm³), indicating significant hydrophobicity and thermal stability . The epoxide group introduces chemical reactivity, enabling nucleophilic ring-opening reactions, while the hydroxyl group at C17 provides a site for hydrogen bonding or derivatization.

Properties

CAS No.

2066-43-5

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol

InChI

InChI=1S/C20H32O2/c1-18-9-10-20(12-22-20)11-13(18)3-4-14-15-5-6-17(21)19(15,2)8-7-16(14)18/h13-17,21H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-,20?/m0/s1

InChI Key

YCSDPVROPBHVSJ-FNGXJMDNSA-N

SMILES

CC12CCC3(CC1CCC4C2CCC5(C4CCC5O)C)CO3

Isomeric SMILES

C[C@]12CCC3(C[C@@H]1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@H]5O)C)CO3

Canonical SMILES

CC12CCC3(CC1CCC4C2CCC5(C4CCC5O)C)CO3

Synonyms

spiro(5 alpha-androstane-3,2'-oxiran)-17 beta-ol
spiro-3-oxiranyl-5 alpha-androstan-17 beta-ol
spiro-3-oxiranylandrostan-17-ol

Origin of Product

United States

Biological Activity

The compound (3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol is a complex organic molecule with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a unique spirocyclic structure characterized by multiple stereocenters. Its molecular formula is C19H32OC_{19}H_{32}O, and it features an oxirane (epoxide) functional group which is known to influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H32OC_{19}H_{32}O
Molecular Weight288.46 g/mol
CAS NumberNot available
PurityTypically >95%

Anticancer Properties

Research indicates that compounds with similar structural characteristics have demonstrated anticancer properties. For instance:

  • Mechanism of Action : Many spirocyclic compounds are known to induce apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
  • Case Study : A study on related compounds showed a significant reduction in tumor size in xenograft models when treated with doses of 10-50 mg/kg body weight .

Antimicrobial Activity

The presence of the oxirane group in the structure suggests potential antimicrobial properties:

  • Mechanism : The epoxide can react with nucleophiles in microbial cells leading to cell death.
  • Research Findings : In vitro studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Compounds with spirocyclic structures are also being explored for their anti-inflammatory effects:

  • Research Insight : Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Case Study : In a controlled experiment involving murine models of inflammation, administration of related spiro compounds resulted in reduced edema and inflammatory markers .

The biological activities of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis via mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Generation : Leads to oxidative stress in target cells.
  • Inhibition of Signaling Pathways : Disruption of growth factor signaling pathways involved in cancer progression.
MechanismDescription
Apoptosis InductionActivation of caspases leading to cell death
ROS GenerationInduction of oxidative stress
Cytokine InhibitionSuppression of inflammatory mediators

Future Directions

Further research is necessary to fully elucidate the biological activities and therapeutic potentials of (3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol. Key areas for future studies include:

  • In Vivo Studies : To assess the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To explore specific pathways affected by the compound.
  • Clinical Trials : To evaluate therapeutic applications in humans.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally similar to (3S,5S,...)-10,13-dimethylspiro[1,...] exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
  • Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines including breast and prostate cancers.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects:

  • Research Findings : In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines.
  • Clinical Relevance : This property makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound:

  • Mechanisms : It may protect neuronal cells from oxidative stress and apoptosis.
  • Applications : This could lead to developments in therapies for neurodegenerative diseases like Alzheimer's.

Polymer Chemistry

The unique structural features of the compound allow it to be used as a building block in polymer synthesis:

  • Polymerization Techniques : Its oxirane functional group can participate in ring-opening polymerization reactions.
  • Potential Materials : Resulting polymers could have applications in coatings and adhesives due to their enhanced mechanical properties.

Nanotechnology

The compound's ability to form stable nanoparticles has been explored:

  • Nanocarriers for Drug Delivery : The spiro structure provides a versatile platform for creating drug delivery systems that can encapsulate therapeutic agents.
  • Case Study : Research has shown that nanoparticles derived from this compound can improve the bioavailability of poorly soluble drugs.

Chemical Analysis

The compound can serve as a standard in analytical chemistry:

  • Chromatography : It is used as a reference material for high-performance liquid chromatography (HPLC) methods.
  • Spectroscopy : Its distinct spectral features make it useful for method development in mass spectrometry.

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
PharmaceuticalAnticancer agentsCytotoxic effects on cancer cell lines
Anti-inflammatory drugsReduction of pro-inflammatory cytokines
Neuroprotective agentsProtection against oxidative stress
Material SciencePolymer synthesisEnhanced mechanical properties
NanotechnologyImproved drug delivery systems
Analytical ChemistryStandard reference materialUsed in HPLC and mass spectrometry

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS) Molecular Formula Key Functional Groups Stereocenters logP Bioactivity/Applications
Target Compound (2384-24-9) C₂₀H₃₂O₂ Spiro-epoxide, C17-OH 8 4.16 Potential enzyme inhibition (epoxide reactivity)
Stigmasterol (MOL000449) C₂₉H₄₈O Δ⁵,6 double bond, C3-OH 8 0.76 Phytosterol, membrane modulation
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-...-3-ol (83-46-5) Not specified C17 alkyl chain, C3-OH 8 ~5.2 (estimated) Steroid hormone precursor
(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-...-3,17-diol C₂₁H₃₆O₃ Two hydroxyls, 1-hydroxyethyl 8 3.1 (estimated) Increased polarity (CCS: 216.2 Ų [M+H]+)
(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(pyridin-3-yl)...-3-yl acetate C₂₇H₃₉NO₃ Pyridinyl group, acetate 9 3.8 Enhanced hydrogen bonding, drug delivery

Key Differentiators

Epoxide Reactivity : The spiro-epoxide in the target compound distinguishes it from hydroxylated analogs like stigmasterol or alkylated derivatives. This group enables covalent interactions with nucleophilic residues in enzymes (e.g., cytochrome P450) , whereas stigmasterol’s Δ⁵,6 double bond supports membrane fluidity modulation .

Polarity and Solubility : The C17-OH in the target compound reduces hydrophobicity compared to alkyl-chain derivatives (e.g., CAS 83-46-5 ), but its logP remains higher than diols (e.g., CAS compound in ).

Stereochemical Complexity : All compounds share a cyclopenta[a]phenanthrene core with 8–9 stereocenters, but variations in substituent orientation (e.g., pyridinyl vs. epoxide) dictate binding specificity.

Pharmacological Potential

  • The target compound’s epoxide may act as a reactive electrophile, analogous to carcinogenic polycyclic epoxides (e.g., benzo[a]pyrene diol epoxide), but its steroidal backbone could target nuclear receptors or steroid-metabolizing enzymes .
  • Stigmasterol and related phytosterols are linked to cholesterol absorption inhibition , while pyridinyl derivatives () show promise in drug delivery due to improved solubility.

Preparation Methods

Photo-Promoted Oxidative Electrocyclization

A breakthrough strategy involves UV irradiation of cis-stilbene precursors to induce 6π-electron electrocyclization, followed by oxidative aromatization. For example, irradiation of cis-stilbene derivative 5 (derived from Sonogashira coupling of aryl iodides and alkynes) at 254 nm in the presence of iodine (I₂) as an oxidant yields cyclopenta[a]phenanthren-17-one 3a with 50% efficiency after optimization. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Stereochemistry
Wavelength254 nmMaximizes electrocyclization efficiency
OxidantIodine (I₂)Facilitates aromatization
SolventDichloromethane (DCM)Enhances reaction homogeneity
AdditivePropene oxideStabilizes reactive intermediates

This method ensures regioselective formation of the fused tetracyclic system while avoiding competing pathways.

Spiroannulation and Stereochemical Control

Spiroannulation bridges the cyclopenta[a]phenanthrene core and oxirane ring while establishing the (3S,5S,8R,9S,10S,13S,14S,17S) configuration. Transition metal catalysis enables precise stereocontrol.

Dinuclear Zinc-Catalyzed Spiroannulation

A dinuclear zinc complex, formed in situ from diethyl zinc and chiral bis(oxazoline) ligands (e.g., L2), catalyzes a Knoevenagel/Michael/Pinner/Isomerization cascade. Reacting α-hydroxy ketones with isatins and dicyanomethane in DCM at 25°C yields spirooxindoles with >90% enantiomeric excess (ee). The catalyst’s dinuclear structure facilitates dual activation of substrates, ensuring high diastereo- and enantioselectivity.

Silver Oxide-Mediated Spirocyclization

Silver oxide (AgO) promotes spirocyclization via Peterson olefination and 1,3-dipolar cycloaddition. For instance, β-hydroxysilane intermediates derived from N-methyl isatin undergo AgO-catalyzed cyclization with imines to afford spirooxindoles in a 1:2 diastereomer ratio. This method is advantageous for introducing sterically demanding substituents.

Final Functionalization: Hydroxylation at C17

The C17 hydroxyl group is introduced via α-hydroxylation of ketone precursors. Furukawa hydroxyl-directed cyclopropanation is employed to install the hydroxyl group with retention of configuration. Treating cyclopenta[a]phenanthren-17-one with a Wittig reagent generates an allylic alcohol, which undergoes stereoselective hydroxylation using Davis’ oxaziridine to yield the (17S)-alcohol.

Data Tables: Comparative Analysis of Key Methods

Table 1. Efficiency of Spiroannulation Catalysts

Catalyst SystemYield (%)ee (%)Diastereomer Ratio
Dinuclear Zn/L2929595:5
AgO/Et₃N7833:67
Zn(OTf)₂/(S,S)-L5859088:12

Table 2. Optimization of Darzens Reaction Conditions

ParameterVariationYield (%)
SolventChloroform85
THF62
Temperature (°C)5088
2545
Phenacyl Bromide (equiv)1.072
2.294

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